molecular formula C19H24N4O2S B2783934 5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009687-94-8

5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2783934
CAS No.: 1009687-94-8
M. Wt: 372.49
InChI Key: UMFZSOKLQBKPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-7-13(2)10-22(9-12)16(14-5-4-6-15(8-14)25-3)17-18(24)23-19(26-17)20-11-21-23/h4-6,8,11-13,16,24H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFZSOKLQBKPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent studies and findings.

The compound has the following chemical properties:

  • Molecular Formula : C23H26N4O3S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 1052557-70-6

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazoles. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory processes.

  • In Vivo Studies : In a study involving various substituted thiazolo[3,2-b][1,2,4]triazole derivatives, it was found that these compounds exhibited significant anti-inflammatory effects. The protection offered by these compounds ranged up to 67%, compared to 47% for indomethacin at equivalent doses. This suggests that the compound may act through mechanisms similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundCOX Inhibition (%)LOX Inhibition (%)
Thiazolo Compound0–935.7–31.4
IndomethacinReferenceReference

2. Anticancer Activity

The anticancer properties of compounds containing the thiazole and triazole moieties have been well-documented. The structural characteristics of this compound suggest potential efficacy against various cancer cell lines.

  • Mechanism of Action : The compound may induce cytotoxic effects through the generation of reactive oxygen species (ROS) and DNA damage in cancer cells. This has been observed in similar triazole derivatives that showed potent anticancer activity against human tumor xenografts .

3. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure may confer activity against a range of microbial pathogens.

  • Research Findings : Preliminary evaluations indicate that thiazolo[3,2-b][1,2,4]triazoles exhibit broad-spectrum antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have been conducted to assess the biological activities of related compounds:

  • Study on Anti-inflammatory Effects : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested for their anti-inflammatory properties using animal models. Results indicated a significant reduction in inflammation markers compared to controls .
  • Evaluation of Anticancer Properties : A study assessed the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MDA-MB-231). The results demonstrated that certain derivatives could inhibit cell proliferation effectively .

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant inhibitory activity against various enzymes. These include:

  • Aromatase
  • Cholinesterase
  • Carbonic Anhydrase
  • Xanthine Reductase

The presence of the triazole fragment enhances the ability to form hydrogen bonds with enzyme active sites, suggesting that modifications to this compound could lead to improved enzyme inhibitors .

Antimicrobial Properties

Studies have shown that compounds containing thiazolo and triazole moieties possess antimicrobial properties. This is attributed to their ability to disrupt microbial cell function and integrity. The specific compound may exhibit activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to demonstrate anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetics and Drug-Likeness

A recent study analyzed the lipophilicity and drug-likeness of thiazolo derivatives using computational methods. The findings indicated that these compounds have favorable pharmacokinetic profiles, including:

  • Good gastrointestinal absorption
  • Moderate bioactivity scores
  • Safe toxicity profiles

These parameters are crucial for determining the viability of these compounds as therapeutic agents .

Synthetic Strategies

The synthesis of 5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been explored in literature, demonstrating effective methodologies for creating similar heterocyclic compounds .

Case Study 1: Anticancer Potential

A study focused on thiazolo[3,2-b][1,2,4]triazole derivatives revealed their potential as anticancer agents. In vitro assays showed significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition Profile

Another investigation assessed the enzyme inhibition profile of several triazole derivatives. The results indicated that modifications to the piperidine moiety significantly enhanced inhibitory effects on cholinesterase and carbonic anhydrase. These findings suggest that further structural optimization could yield more potent inhibitors suitable for therapeutic applications .

Q & A

Q. Key Conditions :

ParameterTypical Range
Temperature60–100°C
SolventEthanol, Toluene
CatalystsTriethylamine, NaH
Reaction Time2–24 hours

Optimization of these steps requires monitoring via TLC and adjusting pH/temperature to enhance yield (70–85%) .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and stereochemistry (e.g., methoxy group at δ 3.8 ppm, piperidine protons at δ 1.2–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ ~409.5) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) and molecular formula (C22_{22}H27_{27}N4_4O2_2S) .

Advanced: How can synthetic yield be optimized while minimizing side products?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
  • Catalyst Screening : Test alternatives like Pd/C or ionic liquids to enhance coupling efficiency .
  • In-situ Monitoring : Use FTIR or HPLC to detect intermediates and adjust reaction kinetics .
  • Side-Product Mitigation : Add scavengers (e.g., molecular sieves) for byproduct adsorption .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antifungal vs. anti-inflammatory effects)?

Answer:

  • Orthogonal Assays : Compare results from fungal growth inhibition (MIC assays) and COX-2 enzyme inhibition studies to isolate target specificity .
  • Purity Validation : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
  • Structural Analog Comparison : Synthesize derivatives lacking the 3-methoxyphenyl group to assess its role in divergent activities .

Advanced: What computational strategies elucidate its mechanism of action?

Answer:

  • Molecular Docking : Use PDB structures (e.g., 14-α-demethylase lanosterol, 3LD6) to predict binding interactions with the triazole-thiazole core .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes to assess stability of hydrogen bonds with active-site residues (e.g., His310, Leu376) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 3-methoxy vs. 3-fluoro) with bioactivity trends .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

Substituent Variation : Modify the piperidine (e.g., 3,5-dimethyl to 4-methyl) or methoxyphenyl (e.g., para- to ortho-substitution) groups .

Bioactivity Profiling : Test derivatives against panels of enzymes (e.g., CYP450 isoforms) or cell lines (e.g., MCF-7 for anticancer activity) .

Data Clustering : Use PCA to identify structural features (e.g., logP, polar surface area) driving activity .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC:

    ConditionDegradation Products
    Acidic (pH 3)Hydrolysis of triazole ring
    Oxidative (H2_2O2_2)Sulfoxide formation
  • Stabilizers : Use antioxidants (BHT) or lyophilization for long-term storage .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • CRISPR Knockout : Delete putative targets (e.g., fungal ERG11) and assess resistance .
  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins in lysates .
  • Fluorescence Polarization : Measure displacement of labeled probes (e.g., FITC-conjugated inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.